(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyethyl group, and a phenylpyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione typically involves multiple steps, starting with the preparation of the pyrrolidine core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For example, the use of a strong base like sodium hydride in an aprotic solvent such as dimethyl sulfoxide can facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction leads to the formation of a secondary alcohol.
Scientific Research Applications
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
- (4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
Uniqueness
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18ClNO4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18ClNO4/c1-26-12-11-22-17(13-5-3-2-4-6-13)16(19(24)20(22)25)18(23)14-7-9-15(21)10-8-14/h2-10,17,23H,11-12H2,1H3/b18-16+ |
InChI Key |
DIVBFZJDJYQMDC-FBMGVBCBSA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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